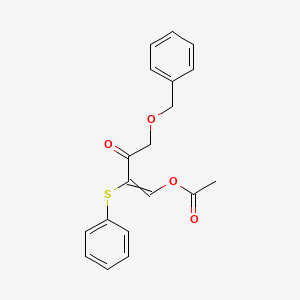![molecular formula C8H12O3 B14287293 (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde CAS No. 120157-64-4](/img/structure/B14287293.png)
(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,4-Dioxaspiro[44]nonane-2-carboxaldehyde is a spiro compound characterized by a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid. This intermediate undergoes decarboxylation to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the primary alcohol.
Substitution: The major products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学研究应用
(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro structure may also influence the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spiro structure but differs in functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate:
Uniqueness
(2R)-1,4-Dioxaspiro[4
属性
CAS 编号 |
120157-64-4 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(3R)-1,4-dioxaspiro[4.4]nonane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h5,7H,1-4,6H2/t7-/m0/s1 |
InChI 键 |
FXQLPHIRKYYRDF-ZETCQYMHSA-N |
手性 SMILES |
C1CCC2(C1)OC[C@@H](O2)C=O |
规范 SMILES |
C1CCC2(C1)OCC(O2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


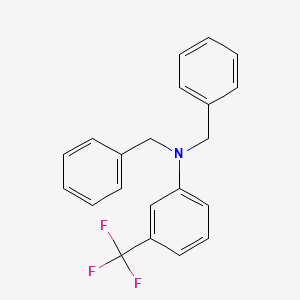
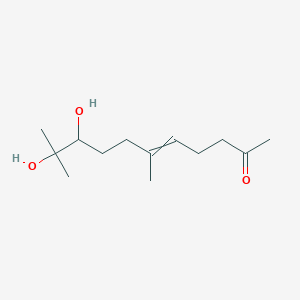
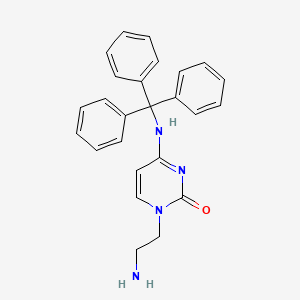
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)

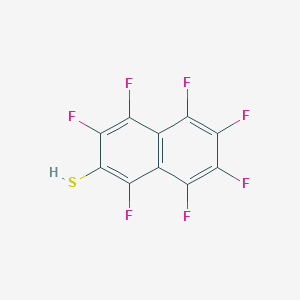
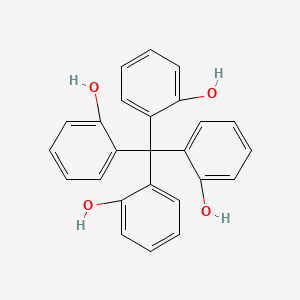
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
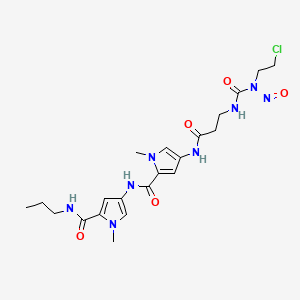
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
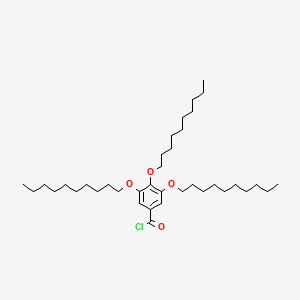
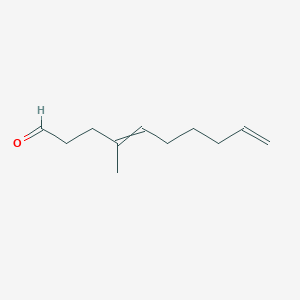
![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/structure/B14287255.png)
